molecular formula C10H18O4 B3190860 2,2,5,5-TETRAMETHYLHEXANEDIOIC ACID CAS No. 4916-85-2

2,2,5,5-TETRAMETHYLHEXANEDIOIC ACID

Cat. No.: B3190860
CAS No.: 4916-85-2
M. Wt: 202.25 g/mol
InChI Key: ZNMDSQBHOLGTPA-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylhexanedioic acid is an organic compound with the molecular formula C10H18O4 It is a dicarboxylic acid characterized by the presence of four methyl groups attached to the hexanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetramethylhexanedioic acid typically involves the oxidation of 2,2,5,5-tetramethylhexane. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:

2,2,5,5-Tetramethylhexane+2KMnO4+2H2SO42,2,5,5-Tetramethylhexanedioic acid+2MnO2+2K2SO4+2H2O\text{2,2,5,5-Tetramethylhexane} + 2 \text{KMnO}_4 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + 2 \text{MnO}_2 + 2 \text{K}_2\text{SO}_4 + 2 \text{H}_2\text{O} 2,2,5,5-Tetramethylhexane+2KMnO4​+2H2​SO4​→2,2,5,5-Tetramethylhexanedioic acid+2MnO2​+2K2​SO4​+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative oxidizing agents such as ozone (O3) or hydrogen peroxide (H2O2) may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylhexanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide.

    Reduction: Reduction of the carboxylic groups can yield the corresponding alcohols.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Smaller carboxylic acids or carbon dioxide.

    Reduction: 2,2,5,5-Tetramethylhexanediol.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

2,2,5,5-Tetramethylhexanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2,2,5,5-tetramethylhexanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adipic Acid: A dicarboxylic acid with a similar hexanedioic acid backbone but without the methyl groups.

    Pimelic Acid: Another dicarboxylic acid with a longer carbon chain and no methyl groups.

    Suberic Acid: A dicarboxylic acid with an eight-carbon chain and no methyl groups.

Uniqueness

2,2,5,5-Tetramethylhexanedioic acid is unique due to the presence of four methyl groups, which impart distinct steric and electronic properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

4916-85-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2,2,5,5-tetramethylhexanedioic acid

InChI

InChI=1S/C10H18O4/c1-9(2,7(11)12)5-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14)

InChI Key

ZNMDSQBHOLGTPA-UHFFFAOYSA-N

SMILES

CC(C)(CCC(C)(C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(CCC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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